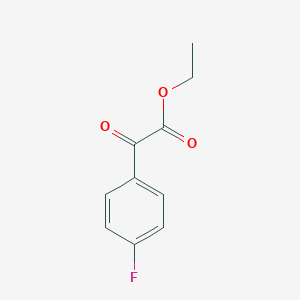

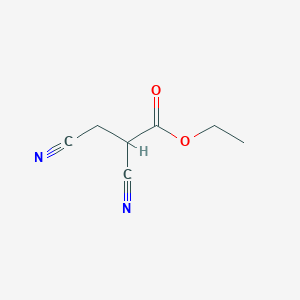

2,3-ジシアノプロピオン酸エチル

概要

説明

メチルピペリジノピラゾールは、合成された非ステロイド性のエストロゲン受容体α(ERα)の選択的アンタゴニストです。この受容体の機能を研究するために科学研究で使用されています。 この化合物は、エストロゲン受容体βよりもエストロゲン受容体αに対して200倍の選択性を持ち、エストロゲン受容体βと比較してエストロゲン受容体α媒介遺伝子転写の阻害において1000倍の選択性を示します .

科学的研究の応用

Methyl-piperidino-pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a selective antagonist in studies involving estrogen receptor alpha.

Biology: The compound is used to study the role of estrogen receptor alpha in various biological systems.

作用機序

メチルピペリジノピラゾールは、エストロゲン受容体αに選択的に結合し、その転写活性化を阻害することで効果を発揮します。この化合物は、Toll様受容体シグナル伝達に関与する細胞質アダプタータンパク質であるMyD88のToll/インターロイキン-1受容体相同性ドメインを標的とします。 この相互作用は、IRAKキナーゼファミリーのメンバーやE3ユビキチンリガーゼTRAF6の募集を阻止し、炎症反応を阻害します .

類似の化合物との比較

メチルピペリジノピラゾールは、エストロゲン受容体βと比較して、エストロゲン受容体αに対する選択性が高いという点でユニークです。類似の化合物には以下のようなものがあります。

- グリセオリン

- プロピルピラゾールトリオール

- ジアリールプロピオニトリル

- プリナベレル

- リクオリチゲニン

- メネルバ

- PHTPP

- (R,R)-テトラヒドロクリセン これらの化合物もエストロゲン受容体と相互作用しますが、選択性と特定の生物活性は異なります .

準備方法

化学反応の分析

メチルピペリジノピラゾールは、以下のものを含む様々な種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて異なる酸化生成物を形成します。

還元: 一般的な還元剤を用いて還元することができます。

置換: この化合物は、特にピラゾール環中の窒素原子で置換反応を起こします。これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤などがあります。 .

科学研究への応用

メチルピペリジノピラゾールは、幅広い科学研究に応用されています。

化学: エストロゲン受容体αを伴う研究で、選択的アンタゴニストとして使用されています。

生物学: この化合物は、様々な生物系におけるエストロゲン受容体αの役割を研究するために使用されています。

類似化合物との比較

Methyl-piperidino-pyrazole is unique in its high selectivity for estrogen receptor alpha compared to estrogen receptor beta. Similar compounds include:

- Glyceollin

- Propylpyrazoletriol

- Diarylpropionitrile

- Prinaberel

- Liquiritigenin

- Menerba

- PHTPP

- (R,R)-Tetrahydrochrysene These compounds also interact with estrogen receptors but differ in their selectivity and specific biological activities .

特性

IUPAC Name |

ethyl 2,3-dicyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZOLWMDTPEVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443934 | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40497-11-8 | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?

A1: Ethyl 2,3-dicyanopropionate is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]

Q2: Can you provide an example of a specific synthesis pathway using ethyl 2,3-dicyanopropionate?

A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []

Q3: How efficient is the synthesis of ethyl 2,3-dicyanopropionate itself?

A3: Recent research highlights a new method for synthesizing ethyl 2,3-dicyanopropionate with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]

Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?

A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]

Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?

A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]

Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?

A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.

Q7: Are there any environmental concerns regarding ethyl 2,3-dicyanopropionate or its derivatives?

A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of ethyl 2,3-dicyanopropionate and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B24257.png)

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)